molecular formula C17H17N3O2S2 B2485416 3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide CAS No. 1049223-39-3

3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide

Cat. No.: B2485416
CAS No.: 1049223-39-3
M. Wt: 359.46
InChI Key: LAQLVBYRNPCBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structuresThe presence of thiophene and oxadiazole rings in its structure suggests it may possess unique biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide typically involves multi-step organic reactions One common method involves the initial formation of the oxadiazole ring through the cyclization of appropriate precursorsThe final step often involves the coupling of these intermediates to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors

Biological Activity

3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide is a compound that incorporates both a 1,3,4-oxadiazole moiety and a thiophenyl group, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N4OSC_{14}H_{14}N_4OS, with a molecular weight of approximately 286.36 g/mol. The structure features a sulfanyl group attached to a 4-methylphenyl ring and an oxadiazole derivative that is substituted with a thiophenyl moiety.

PropertyValue
Molecular FormulaC14H14N4OSC_{14}H_{14}N_4OS
Molecular Weight286.36 g/mol
LogP3.0405
Polar Surface Area78.83

The biological activity of compounds containing the 1,3,4-oxadiazole scaffold has been attributed to their ability to interact with various biological targets. These include:

  • Enzyme Inhibition : Many oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .
  • Antioxidant Activity : The presence of thiophenyl groups contributes to antioxidant properties, which can mitigate oxidative stress in cells .
  • Cytotoxic Effects : The compound exhibits cytotoxicity against several cancer cell lines by inducing apoptosis and inhibiting cell growth .

Biological Activity Studies

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents. For instance:

  • Anticancer Activity : A study demonstrated that compounds similar to the target compound showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). IC50 values ranged from 0.74 to 10 μg/mL depending on the specific derivative tested .
  • Selectivity for Cancer Cells : Research indicates that these compounds exhibit selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications .

Case Study 1: Antitumor Efficacy

A recent investigation into the antitumor efficacy of oxadiazole derivatives revealed that certain compounds led to a reduction in tumor volume in xenograft models. The study reported significant tumor growth inhibition percentages when treated with similar oxadiazole-based compounds.

Case Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into how these compounds induce apoptosis in cancer cells. It was found that they activate caspase pathways and modulate Bcl-2 family proteins, leading to increased apoptosis rates in treated cells .

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-12-4-6-13(7-5-12)24-10-8-15(21)18-17-20-19-16(22-17)11-14-3-2-9-23-14/h2-7,9H,8,10-11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQLVBYRNPCBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.